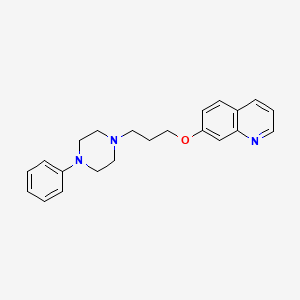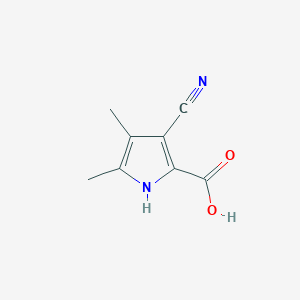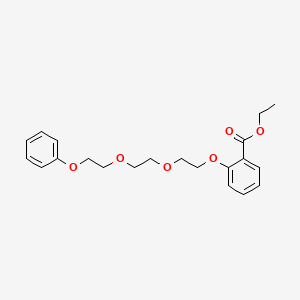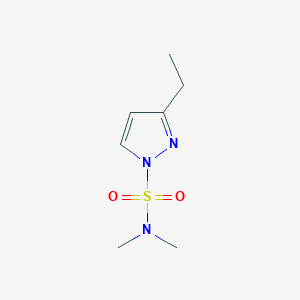
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 3-ethyl-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. One common method is the use of a three-component one-pot protocol, which involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts. Multicomponent reactions (MCR) and one-pot processes are also commonly used to enhance atomic efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon positions of the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as hydrogen gas and metal catalysts like ruthenium are used.
Substitution: Reagents like arylhydrazines and 1,3-diketones are commonly employed.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-ol
- 1-Aryl-3,4,5-substituted pyrazoles
- 3,5-Diaryl-1H-pyrazoles
Uniqueness
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
917899-19-5 |
|---|---|
Molecular Formula |
C7H13N3O2S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-ethyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-4-7-5-6-10(8-7)13(11,12)9(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
CSDWSKXRAXPRAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


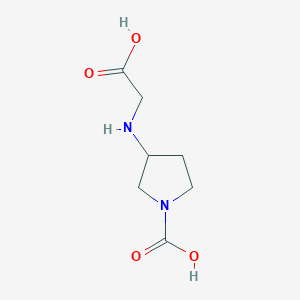
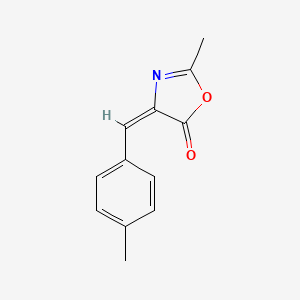
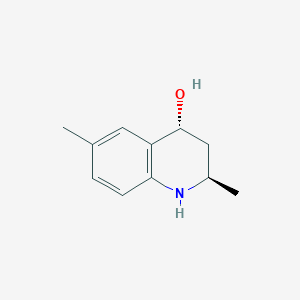
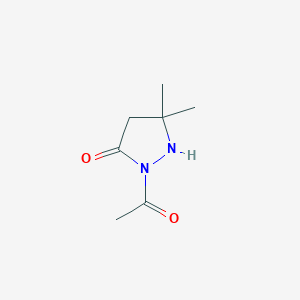
![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
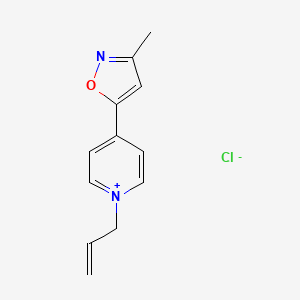
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)

